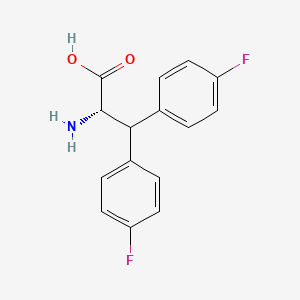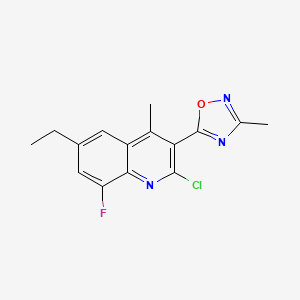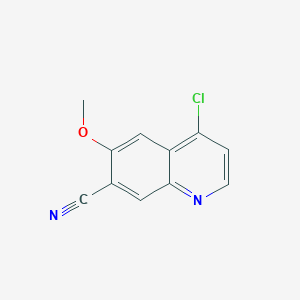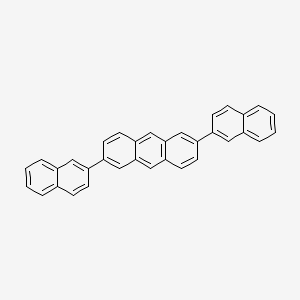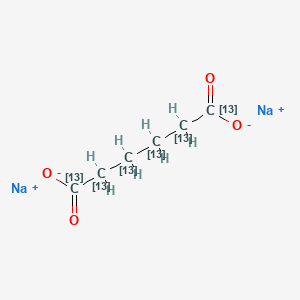
disodium;(1,2,3,4,5,6-13C6)hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium adipate is typically prepared by reacting adipic acid with sodium hydroxide. The reaction proceeds as follows:
C6H10O4 (adipic acid) + 2 NaOH → Na2C6H8O4 (disodium adipate) + 2 H2O
This reaction is carried out under controlled conditions to ensure complete neutralization of adipic acid .
Industrial Production Methods
In industrial settings, the production of disodium adipate involves large-scale neutralization of adipic acid with sodium hydroxide. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and mixing rates .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium adipate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Under specific conditions, it can be reduced to form other compounds.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of disodium adipate can yield different carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Disodium adipate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It serves as a metabolic tracer in studies involving metabolic pathways and processes.
Medicine: It is used in the formulation of pharmaceuticals and as a buffering agent in medical preparations.
Industry: It is employed in the production of polymers, resins, and other industrial products.
Wirkmechanismus
The mechanism of action of disodium adipate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. It achieves this by neutralizing acids and bases, thereby stabilizing the pH. The molecular targets and pathways involved include interactions with hydrogen ions (H+) and hydroxide ions (OH-) in solution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium succinate: Another sodium salt of a dicarboxylic acid, used similarly as a buffering agent.
Sodium citrate: A sodium salt of citric acid, commonly used in food and pharmaceutical industries.
Sodium tartrate: A sodium salt of tartaric acid, used in various industrial applications.
Uniqueness
Disodium adipate is unique in its specific buffering capacity and its role in the production of certain polymers and resins. Its isotopic labeling (13C6) makes it particularly valuable in metabolic studies and tracer experiments .
Eigenschaften
Molekularformel |
C6H8Na2O4 |
|---|---|
Molekulargewicht |
196.06 g/mol |
IUPAC-Name |
disodium;(1,2,3,4,5,6-13C6)hexanedioate |
InChI |
InChI=1S/C6H10O4.2Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1+1,2+1,3+1,4+1,5+1,6+1;; |
InChI-Schlüssel |
KYKFCSHPTAVNJD-MABOOHTNSA-L |
Isomerische SMILES |
[13CH2]([13CH2][13CH2][13C](=O)[O-])[13CH2][13C](=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








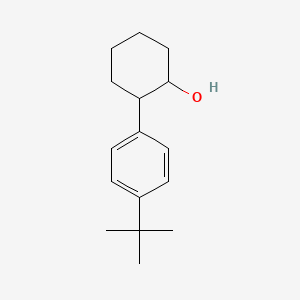


![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13908023.png)
